molecular formula C12H12ClNO B12446236 6-Chloro-1-propyl-1H-indole-3-carbaldehyde

6-Chloro-1-propyl-1H-indole-3-carbaldehyde

Cat. No.: B12446236
M. Wt: 221.68 g/mol
InChI Key: OZJRNOHJQMZMQO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical and Biological Research

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. google.comnih.gov This designation arises from its prevalence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netmdpi.com The structural versatility of the indole nucleus allows it to interact with a multitude of biological targets, leading to its incorporation into drugs with applications ranging from anticancer and anti-inflammatory to antiviral and antihypertensive agents. researchgate.netmdpi.com

The ability to readily functionalize the indole ring at various positions enables chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, thereby optimizing its pharmacological profile. This has led to a sustained and intensive research effort into the synthesis and application of novel indole derivatives. nih.gov

Overview of Formylindoles as Synthetic Intermediates and Biologically Active Scaffolds

Among the many classes of indole derivatives, formylindoles, specifically indole-3-carbaldehydes, are of particular importance. justia.com The aldehyde group at the C3 position is a versatile chemical handle that serves as a gateway for a wide array of chemical transformations. mdpi.com It readily participates in reactions such as condensations, oxidations, reductions, and the formation of imines and oximes, making it an invaluable intermediate for the synthesis of more complex heterocyclic systems and indole alkaloids. mdpi.commdpi.com

The Vilsmeier-Haack reaction is a classic and efficient method for introducing the formyl group onto the electron-rich indole nucleus. google.com Beyond their role as synthetic precursors, indole-3-carbaldehydes and their derivatives have been shown to possess intrinsic biological activity, including antioxidant and antifungal properties.

Rationale for Targeted Investigation of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde

The specific structural features of this compound make it a compound of significant interest for systematic investigation. The rationale for its targeted study can be broken down into the contributions of its distinct substituents:

The 6-Chloro Substituent: Halogenation of the indole ring is a common strategy in drug design to modulate electronic properties and metabolic stability. A chlorine atom at the 6-position withdraws electron density through induction, influencing the reactivity of the ring and its potential interactions with biological receptors.

The 1-Propyl Substituent: Alkylation of the indole nitrogen (N1 position) is a key method for increasing the lipophilicity of the molecule. mdpi.com This can enhance membrane permeability and alter the compound's pharmacokinetic profile. The propyl group provides a moderate increase in lipophilicity, allowing for a systematic exploration of structure-activity relationships (SAR) when compared to N-methyl, N-ethyl, or unsubstituted analogues.

The 3-Carbaldehyde Group: As discussed, this functional group provides a reactive site for further chemical elaboration, enabling the use of this molecule as a building block for creating libraries of more complex derivatives for biological screening.

Therefore, the targeted investigation of this compound is driven by its potential as a versatile intermediate in medicinal chemistry. Its synthesis and derivatization allow for the exploration of how combined modifications—halogenation at C6 and alkylation at N1—impact the biological and chemical properties of the foundational indole-3-carbaldehyde scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3

InChI Key

OZJRNOHJQMZMQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1 Propyl 1h Indole 3 Carbaldehyde

Strategies for Indole (B1671886) Ring System Construction and Functionalization

Approaches to 6-Chloroindole (B17816) Core Synthesis

The formation of the 6-chloroindole scaffold is the foundational step in the synthesis of the target molecule. Various classical indole syntheses can be adapted for this purpose, with the selection of the starting material being crucial for introducing the chlorine atom at the desired position.

One common approach involves the use of appropriately substituted anilines. For instance, the Fischer indole synthesis, a robust and widely used method, can be employed starting from 4-chlorophenylhydrazine (B93024) and a suitable carbonyl compound. Similarly, the Bischler-Möhlau indole synthesis offers another route, typically involving the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative.

A documented method for a related precursor, 6-chloro-1H-indole-3-carbaldehyde, utilizes 5-chloro-2-methyl-aniline as the starting material. This approach directly leads to the formylated indole core in a single pot reaction via a Vilsmeier-Haack type reaction, demonstrating an efficient convergence of ring formation and C3-functionalization. google.com

Regioselective Introduction of the 3-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C3 position of the indole ring is a critical step, as this functionality is a versatile handle for further synthetic modifications. The electron-rich nature of the indole ring directs electrophilic substitution preferentially to this position.

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the C3-formylation of indoles. scirp.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.org The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

A specific example for the synthesis of the precursor, 6-chloro-1H-indole-3-carbaldehyde, involves the reaction of 5-chloro-2-methyl-aniline with a pre-formed Vilsmeier reagent (from DMF and POCl₃). google.com The reaction is typically carried out at elevated temperatures, and after workup, the desired product is obtained in high yield.

Table 1: Vilsmeier-Haack Synthesis of 6-chloro-1H-indole-3-carbaldehyde google.com

Starting Material Reagents Reaction Conditions Yield

While the Vilsmeier-Haack reaction is highly effective, alternative formylation methods exist, which may offer advantages in terms of milder reaction conditions or compatibility with sensitive functional groups. These methods often involve different formylating agents and catalysts.

Some of these alternative protocols include:

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid.

Reimer-Tiemann Reaction: This reaction involves the use of chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate, which then reacts with the indole. However, this method can sometimes lead to a mixture of products.

Metal-catalyzed formylations: Various transition metal catalysts have been employed to facilitate the formylation of indoles using different carbon monoxide surrogates.

The applicability of these alternative methods to a substrate like 6-chloroindole would need to be considered, as the electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the indole ring, potentially requiring harsher conditions or more reactive reagents.

N-Alkylation to Incorporate the Propyl Group

The final step in the synthesis of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde is the introduction of the propyl group at the nitrogen atom of the indole ring. This is typically achieved through an N-alkylation reaction.

The N-alkylation of indole-3-carbaldehyde derivatives is a well-established transformation. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

Commonly, this reaction is carried out by treating the N-H indole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). The resulting anion is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to furnish the N-propylated product.

Phase-transfer catalysis can also be employed for the N-alkylation of indoles, offering a method that can sometimes be performed under milder conditions and with simpler workup procedures.

While a specific procedure for the N-propylation of 6-chloro-1H-indole-3-carbaldehyde is not extensively detailed in the readily available literature, the general principles of indole N-alkylation are directly applicable. The reaction conditions would need to be optimized to ensure complete conversion and to avoid potential side reactions.

Table 2: General Conditions for N-Alkylation of Indoles

Alkylating Agent Base Solvent General Observations
Propyl bromide NaH DMF, THF Strong base, generally provides high yields.
Propyl iodide K₂CO₃ Acetonitrile, DMF Milder base, often requires heating.
Sequential and Convergent Synthetic Routes

The synthesis of this compound is typically achieved through a sequential pathway, which involves step-by-step modifications of a starting indole core. A common strategy begins with the commercially available 6-chloro-1H-indole. This multi-step process involves two key transformations: N-alkylation at the indole nitrogen and C3-formylation of the indole ring.

Sequential Synthesis Route:

N-Alkylation: The first step is the introduction of the propyl group onto the indole nitrogen. This is a nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile. A variety of alkylating agents can be used, such as 1-bromopropane or 1-iodopropane, in the presence of a base. Metal-free methods have been developed for the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a reductant like triethylsilane (Et3SiH). acs.org This approach is notable for its mild conditions and tolerance of a wide range of functional groups. acs.org The reaction proceeds by forming an intermediate that is then reduced to yield the N-alkylated product. acs.org

C3-Formylation: The second step is the introduction of a carbaldehyde (formyl) group at the C3 position, which is the most nucleophilic carbon in the indole ring. The Vilsmeier-Haack reaction is the most prevalent method for this transformation. orgsyn.org It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comgoogle.com This electrophilic substitution reaction is highly regioselective for the C3 position. A patent describes the synthesis of the intermediate 6-chloro-1H-indole-3-carbaldehyde from 5-chloro-2-methyl-aniline using a Vilsmeier reagent, achieving a 91% yield. google.com

A convergent approach, while less common for this specific molecule, would involve synthesizing the N-propylated aniline precursor first and then constructing the indole ring with the C3-formyl group already envisioned or installed. However, the sequential route is generally more straightforward and higher-yielding for this class of compounds.

Advanced Synthetic Approaches and Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for indole functionalization. These include the use of sophisticated catalytic systems and the application of green chemistry principles.

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the reactions involved in synthesizing this compound. Both homogeneous and heterogeneous catalysts have been explored for the key N-alkylation and C3-formylation steps. researchgate.netscilit.com

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. For the N-alkylation of indoles, transition metal complexes have shown significant promise. For instance, ruthenium and iridium complexes have been used for the N-alkylation of indoles with alcohols, which are considered green alkylating agents as water is the only byproduct. organic-chemistry.orgresearchgate.net Iron complexes have also been employed to catalyze the N-alkylation of indolines (the reduced form of indoles), which can then be oxidized to the corresponding N-alkylated indoles. nih.gov A study demonstrated a one-pot, two-step procedure starting from indolines, using a tricarbonyl(cyclopentadienone) iron complex for N-alkylation, followed by an iron-catalyzed oxidation to yield N-alkylindoles. nih.gov

For the formylation step, while the traditional Vilsmeier-Haack reaction is often stoichiometric, catalytic versions are emerging. An iron-catalyzed C3-selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has been reported, employing ferric chloride (FeCl3) as an inexpensive and non-toxic catalyst. organic-chemistry.org This method provides good yields under mild conditions with air as the oxidant. organic-chemistry.org Additionally, a catalytic version of the Vilsmeier-Haack reaction has been developed using a P(III)/P(V)=O cycle, allowing for the synthesis of deuterated indole-3-carboxaldehydes. orgsyn.org

Table 1: Examples of Homogeneous Catalytic Systems in Indole Functionalization

TransformationCatalyst SystemKey FeaturesReference
N-AlkylationTricarbonyl(cyclopentadienone) iron complexUses alcohols as alkylating agents; proceeds via a borrowing-hydrogen methodology. nih.gov
N-AlkylationIridium complexesEnables regioselective N-alkylation in water. organic-chemistry.org
C3-FormylationFeCl3 / Aqueous Ammonia / AirUses formaldehyde as a carbon source; environmentally benign oxidant (air). organic-chemistry.org
C3-FormylationP(III)/P(V)=O CycleCatalytic Vilsmeier-Haack reaction; enables deuteration. orgsyn.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. nih.gov

Nanocatalysts: Nanoparticles have been explored as catalysts for indole synthesis and functionalization due to their high surface area and unique reactivity. chemrxiv.org For instance, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been used to catalyze the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions, demonstrating high regioselectivity and catalyst recyclability. researchgate.net While this example is for C3-alkylation, similar principles could be adapted for N-alkylation.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions and organic linkers. nih.govmdpi.com Their well-defined pores and tunable active sites make them promising heterogeneous catalysts. nih.govresearchgate.net MOFs with Lewis or Brønsted acid sites have been employed in Friedel-Crafts alkylations of indoles. researchgate.net The confined space within the MOF pores can enhance selectivity by controlling reaction pathways. rsc.org For example, specific MOFs have been shown to enable highly selective C3-formylation of indole under mild conditions by suppressing undesired side reactions. rsc.org

Table 2: Comparison of Catalytic Approaches

Catalyst TypeAdvantagesPotential ApplicationReference
Homogeneous (e.g., Fe, Ru, Ir complexes)High activity and selectivity, mild reaction conditions.N-propylation using propanol; C3-formylation. organic-chemistry.orgnih.govorganic-chemistry.org
Heterogeneous (Nanocatalysts)Easy separation, recyclability, high surface area.Solvent-free N-alkylation. chemrxiv.orgresearchgate.net
Heterogeneous (MOFs)Tunable porosity and active sites, high selectivity due to confinement.Selective C3-formylation, N-alkylation. researchgate.netresearchgate.netrsc.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is particularly relevant to the synthesis of fine chemicals like this compound.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reaction conditions offer a compelling alternative.

The Vilsmeier-Haack reaction, crucial for the formylation step, has been successfully adapted to solvent-free conditions. thieme-connect.comresearchgate.net These reactions can be facilitated by microwave irradiation or simple grinding of the reactants in a mortar and pestle. thieme-connect.comresearchgate.net This approach not only eliminates the need for a solvent but can also lead to dramatic rate accelerations and higher product yields in shorter reaction times. researchgate.netresearchgate.net For example, the formylation of various aromatic compounds using the Vilsmeier reagent has been achieved by grinding the reactants at room temperature for 25-30 minutes. researchgate.net

Similarly, N-alkylation reactions can also be performed under solvent-free conditions. Nickel-catalyzed C-H alkylation of indoles with alkenes has been demonstrated as an efficient, additive- and solvent-free approach. ncl.res.in The use of recyclable heterogeneous catalysts, such as MnFe2O4 nanoparticles, also enables solvent-free C3-alkylation, a principle that could be extended to N-alkylation. researchgate.net

The adoption of these advanced catalytic and green chemistry methodologies provides more sustainable and efficient pathways for the synthesis of this compound and related indole derivatives.

Green Chemistry Principles in Synthetic Route Design

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in medicinal chemistry, offering advantages such as highly accelerated reaction rates, improved product yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov This technology utilizes microwave irradiation to heat the reaction mixture uniformly and rapidly, which can drastically reduce reaction times from hours to mere minutes. ajrconline.org

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the cited literature, the successful application of MAOS to structurally similar indole-3-carbaldehydes and other indole derivatives provides a strong precedent for its utility. tandfonline.commdpi.com For instance, various 2,5-disubstituted indole-3-carbaldehyde derivatives have been synthesized efficiently using a one-pot, solvent-free microwave-assisted Betti's reaction, with reaction times as short as 5-6 minutes at 125°C. tandfonline.com Similarly, palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized under microwave irradiation, yielding excellent results. mdpi.com

The efficiency of microwave-assisted synthesis compared to conventional methods is a recurring theme in the synthesis of heterocyclic compounds. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

Reaction Type Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
Quinolin-4-ylmethoxychromen-4-ones Synthesis 60 minutes 4 minutes Significant nih.gov
General Named Reactions Hours Minutes Often Higher ajrconline.org
Quinoline-fused 1,4-benzodiazepines Prolonged 8 minutes Good nih.gov
Aqueous Media Applications

The use of water as a solvent for organic reactions is a cornerstone of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. Although many organic compounds have low water solubility, the use of co-solvents, phase-transfer catalysts, or high-temperature conditions can facilitate reactions in aqueous media.

The application of aqueous media in the synthesis of indole derivatives has been demonstrated in several contexts. A notable example is a one-pot, three-component microwave-assisted synthesis of Indole–dihydrofuran biheterocycles, which was successfully conducted in water at 180 watts, producing high yields ranging from 85% to 98%. tandfonline.com In another instance, the synthesis of 1H-indole-3-carbaldehyde from its corresponding oxime was achieved in a mixed solvent system of acetonitrile and water, highlighting the compatibility of indole chemistry with aqueous environments. researchgate.net These examples underscore the potential for developing an environmentally benign synthesis for this compound by incorporating water as a reaction medium.

Multi-Component Reactions for Indole Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.govcaltech.edu These reactions are highly valued for their atom economy, step efficiency, and ability to rapidly generate complex molecular architectures from simple precursors. beilstein-journals.org MCRs are particularly powerful in the synthesis of heterocyclic compounds, including indole derivatives. beilstein-journals.orgacs.org

While a direct MCR yielding this compound is not specifically described, the indole scaffold is frequently constructed and functionalized using MCR strategies. Furthermore, indole-3-carbaldehydes are common starting materials in MCRs to build more elaborate molecular frameworks. For example, a three-component reaction involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound (like ethyl 3-oxobutanoate or barbituric acid), and malononitrile (B47326) can be catalyzed by L-proline to produce diverse and complex 3-indole derivatives. researchgate.net

The versatility of MCRs in indole chemistry allows for the creation of a wide array of heterocyclic systems.

Table 2: Examples of Multi-Component Reactions Involving Indole Derivatives

MCR Type Reactants Resulting Scaffold Reference
L-Proline-Catalyzed Condensation 1H-indole-3-carbaldehyde, Active Methylene Compound, Malononitrile Substituted 2-amino-4H-pyrans and pyridines researchgate.net
Aza-Friedel–Crafts Reaction Indoles, Aldehydes, Thiourea Indolyl-substituted aminothiazoles acs.org
Petasis Boronic Acid-Mannich Reaction Indoles, Ethyl Glyoxylic Acid, Boronic Acids α-(N-substituted indole)carboxylic acids acs.org
Ugi Four-Component Reaction Isocyanide, Amine, Carbonyl Compound, Carboxylic Acid Diverse α-acetamido carboxamides beilstein-journals.org

Purification Strategies for this compound and Intermediates

The isolation and purification of the target compound and its synthetic intermediates are critical steps to ensure high purity for subsequent reactions or final characterization. A combination of standard and advanced techniques is typically employed for indole derivatives.

A common initial workup involves quenching the reaction mixture in cold water and performing a liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate. derpharmachemica.com The organic layer is often washed with an aqueous basic solution, like 5% sodium bicarbonate, to remove acidic impurities, followed by a water wash. derpharmachemica.com The extracted product is then dried over an anhydrous salt, such as sodium sulfate (B86663) (Na2SO4), before the solvent is removed. derpharmachemica.com

For compounds that precipitate from the reaction mixture, simple filtration can be an effective purification method. For instance, the synthesis of 6-chloro-1H-indole-3-carbaldehyde via a Vilsmeier-Haack type reaction can yield a solid product upon basification with a saturated sodium carbonate solution, which is then collected by filtration. google.com

Chromatography is the most powerful and widely used method for purifying indole derivatives.

Column Chromatography: This technique is frequently used for the separation of target compounds from byproducts and unreacted starting materials. A typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a solvent mixture tailored to the polarity of the compound, such as chloroform/methanol. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, semi-preparative HPLC is often the method of choice. mdpi.com This technique has been successfully used to purify various methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Table 3: Summary of Purification Strategies for Indole Derivatives

Purification Method Description Application/Impurity Removed Reference
Extraction & Washing Partitioning between an organic solvent and water. Washing with aqueous solutions (e.g., NaHCO3). Removes water-soluble impurities, acidic/basic byproducts. derpharmachemica.com
Precipitation & Filtration Inducing the product to solidify from solution by changing conditions (e.g., pH, temperature). Isolation of solid products from soluble impurities. google.com
Column Chromatography Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). Separation of compounds with different polarities. derpharmachemica.com
Semi-Preparative HPLC High-resolution chromatography for purification of larger samples. Final purification step to achieve high purity (>98%). mdpi.com

Derivatization and Chemical Reactivity of 6 Chloro 1 Propyl 1h Indole 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality at C3

The aldehyde group at the C3 position is the most reactive site for many chemical transformations, serving as a key handle for molecular elaboration. Its electrophilic carbon atom readily participates in oxidation, reduction, and condensation reactions, providing access to a diverse array of derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 6-Chloro-1-propyl-1H-indole-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion under mild conditions, ensuring the integrity of the indole (B1671886) nucleus. organic-chemistry.org For instance, reagents like Oxone (potassium peroxymonosulfate) provide an efficient and simple method for the oxidation of aldehydes. organic-chemistry.org Other systems, such as pyridinium chlorochromate (PCC) catalyzed by periodic acid (H5IO6) or organocatalytic aerobic oxidation using N-hydroxyphthalimide (NHPI), also offer effective pathways to the desired carboxylic acid derivative. organic-chemistry.org

Oxidizing SystemTypical ConditionsProduct
OxoneAcetonitrile (B52724)/Water6-Chloro-1-propyl-1H-indole-3-carboxylic acid
PCC / H5IO6Acetonitrile6-Chloro-1-propyl-1H-indole-3-carboxylic acid
N-Hydroxyphthalimide (NHPI) / O2Organic Solvent or Water6-Chloro-1-propyl-1H-indole-3-carboxylic acid
VO(acac)2 / H2O2-6-Chloro-1-propyl-1H-indole-3-carboxylic acid

Reduction Reactions to Alcohol Derivatives

Conversely, the aldehyde group can be selectively reduced to a primary alcohol, yielding (6-Chloro-1-propyl-1H-indol-3-yl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones, which prevents over-reduction of other functional groups that might be present on a more complex scaffold. organic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken to control the reaction conditions. The resulting alcohol provides a new site for further functionalization, such as esterification or etherification.

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH4)Methanol or Ethanol(6-Chloro-1-propyl-1H-indol-3-yl)methanol
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (B95107) or Diethyl Ether(6-Chloro-1-propyl-1H-indol-3-yl)methanol
Ammonia-borane / TiCl4-(6-Chloro-1-propyl-1H-indol-3-yl)methanol

Condensation Reactions for Scaffold Diversification

Condensation reactions involving the C3-aldehyde are pivotal for extending the molecular framework, enabling significant diversification of the indole scaffold. nih.gov These reactions typically involve the formation of new carbon-nitrogen or carbon-carbon bonds.

The reaction of this compound with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. organic-chemistry.orgredalyc.org This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). redalyc.org This reaction is often catalyzed by a small amount of acid. The formation of hydrazone derivatives of chloro-substituted indole-3-carbaldehydes is a well-documented transformation, indicating that the title compound readily undergoes such reactions. sigmaaldrich.comresearchgate.net For example, reaction with benzoylhydrazine would yield the corresponding benzoylhydrazone derivative. researchgate.net

ReactantProduct ClassResulting Functional Group
Primary Amine (R-NH2)Imine (Schiff Base)-CH=N-R
Hydrazine (H2N-NH2)Hydrazone-CH=N-NH2
Substituted Hydrazine (e.g., Benzoylhydrazine)Substituted Hydrazone-CH=N-NH-C(O)Ph

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds. sigmaaldrich.com In this reaction, this compound can react with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base as a catalyst. acgpubs.orgamazonaws.com The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration typically occurs spontaneously to yield a stable α,β-unsaturated product. sigmaaldrich.com This reaction allows for the introduction of a variety of functionalized side chains at the C3 position of the indole ring. acgpubs.orgresearchgate.net

Active Methylene CompoundElectron-Withdrawing Groups (Z, Z')Exemplary Product Structure
Malononitrile (B47326)-CN, -CN2-((6-Chloro-1-propyl-1H-indol-3-yl)methylene)malononitrile
Ethyl Cyanoacetate-CN, -COOEtEthyl 2-cyano-3-(6-chloro-1-propyl-1H-indol-3-yl)acrylate
Diethyl Malonate-COOEt, -COOEtDiethyl 2-((6-chloro-1-propyl-1H-indol-3-yl)methylene)malonate

Modifications of the Indole Nucleus

Beyond the aldehyde group, the indole nucleus itself offers opportunities for structural modification. The N-propyl group at the N1 position is typically introduced via N-alkylation of the corresponding 6-chloroindole (B17816) precursor using a propyl halide in the presence of a base like sodium hydride. youtube.com

A key transformation for modifying the benzene (B151609) portion of the indole ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.orgmt.com The chlorine atom at the C6 position of this compound serves as a handle for this reaction. It can be coupled with various organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction replaces the chlorine atom with a new carbon-based substituent (e.g., a phenyl group), enabling the synthesis of biaryl structures and significantly increasing molecular complexity. nih.govorganic-chemistry.org This method is a cornerstone of modern synthetic chemistry for creating C-C bonds with high efficiency and functional group tolerance. mt.com

ReactionKey ReagentsProduct TypeModification Site
N-Alkylation6-Chloroindole, Propyl Halide, Base (e.g., NaH)N-Alkylated IndoleN1
Suzuki-Miyaura CouplingArylboronic Acid, Palladium Catalyst, Base6-Aryl-1-propyl-1H-indole-3-carbaldehydeC6

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the outcome of such reactions is dictated by the combined electronic effects of its substituents. The indole ring is inherently electron-rich and prone to electrophilic attack. However, the 3-carbaldehyde group is strongly electron-withdrawing, which deactivates the pyrrole (B145914) part of the indole nucleus towards further electrophilic substitution.

Consequently, electrophilic attack is directed towards the benzene portion of the molecule. The directing effects of the substituents on this ring—the chloro group at C-6 and the pyrrole nitrogen—determine the regioselectivity. The chloro group is a deactivating, ortho, para-director, while the nitrogen atom is an activating, ortho, para-director relative to its position. The positions available for substitution are C-2, C-4, C-5, and C-7.

C-4 and C-7: These positions are ortho and para to the activating nitrogen atom, making them electronically favored for substitution.

C-5 and C-7: These positions are ortho to the deactivating but ortho, para-directing chloro group at C-6.

Considering these influences, electrophilic substitution is most likely to occur at the C-4 and C-7 positions, and to a lesser extent at the C-2 and C-5 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Reaction Reagents Predicted Major Product(s)
NitrationHNO₃ / H₂SO₄6-Chloro-4-nitro-1-propyl-1H-indole-3-carbaldehyde and 6-Chloro-7-nitro-1-propyl-1H-indole-3-carbaldehyde
BrominationBr₂ / FeBr₃4-Bromo-6-chloro-1-propyl-1H-indole-3-carbaldehyde and 7-Bromo-6-chloro-1-propyl-1H-indole-3-carbaldehyde
Friedel-Crafts AcylationRCOCl / AlCl₃4-Acyl-6-chloro-1-propyl-1H-indole-3-carbaldehyde and 7-Acyl-6-chloro-1-propyl-1H-indole-3-carbaldehyde

Functional Group Interconversions on the Indole Ring

The primary sites for functional group interconversion (FGI) on this compound are the aldehyde at the C-3 position and the chloro group at the C-6 position. The aldehyde is particularly versatile for transformations. researchgate.net

Reactions of the C-3 Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent, yielding 6-Chloro-1-propyl-1H-indole-3-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, (6-Chloro-1-propyl-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can produce various substituted amines.

Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide, allowing for carbon chain extension at the C-3 position.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes, to form new C-C bonds.

Reactions of the C-6 Chloro Group:

The chloro substituent on the benzene ring is generally less reactive than the aldehyde. However, it can be replaced through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, which allow for the introduction of a wide range of aryl, alkyl, or amino groups at the C-6 position.

Starting Group Reagents/Reaction Resulting Functional Group Product Name Example
-CHO (Aldehyde)KMnO₄-COOH (Carboxylic Acid)6-Chloro-1-propyl-1H-indole-3-carboxylic acid
-CHO (Aldehyde)NaBH₄-CH₂OH (Alcohol)(6-Chloro-1-propyl-1H-indol-3-yl)methanol
-CHO (Aldehyde)R-NH₂, NaBH(OAc)₃-CH₂-NHR (Amine)N-Alkyl-1-(6-chloro-1-propyl-1H-indol-3-yl)methanamine
-Cl (Chloro)ArB(OH)₂, Pd catalyst-Ar (Aryl)6-Aryl-1-propyl-1H-indole-3-carbaldehyde

N-Substituent Manipulations for Analog Generation

The N-propyl group at the N-1 position is a key site for structural modification to generate a library of analogs. While the title compound already possesses a propyl group, analogous compounds can be synthesized by starting with the N-unsubstituted precursor, 6-chloro-1H-indole-3-carbaldehyde. nih.gov The indole nitrogen can be deprotonated with a base, and the resulting anion can act as a nucleophile to react with various electrophiles. ekb.eg

N-Alkylation: A common method involves treating the N-H indole with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide). This allows for the introduction of diverse alkyl, and arylmethyl substituents at the N-1 position.

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with an aryl halide.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base can yield N-acyl or N-sulfonyl derivatives, respectively. ekb.eg These electron-withdrawing groups significantly alter the electronic properties of the indole ring.

Reaction Type Reagents N-1 Substituent Product Class
N-AlkylationR-X (Alkyl Halide), BaseAlkyl, Benzyl, etc.1-Alkyl-6-chloro-1H-indole-3-carbaldehydes
N-ArylationAr-X, Pd or Cu catalystAryl1-Aryl-6-chloro-1H-indole-3-carbaldehydes
N-AcylationRCOCl, BaseAcyl1-Acyl-6-chloro-1H-indole-3-carbaldehydes
N-SulfonylationRSO₂Cl, BaseSulfonyl1-Sulfonyl-6-chloro-1H-indole-3-carbaldehydes

Molecular Hybridization Strategies Utilizing this compound as a Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This compound is an excellent scaffold for such strategies, primarily utilizing the reactivity of the C-3 aldehyde.

Schiff Base Formation: The aldehyde can be condensed with various primary amines (R-NH₂) from another bioactive molecule to form imine or Schiff base linkages (-CH=N-R). These linkages can be further reduced to form stable secondary amine connections.

Multi-component Reactions: The aldehyde can serve as a key component in multi-component reactions (MCRs), such as the Ugi or Mannich reactions, to rapidly generate complex molecules by combining three or more reactants in a single step.

Click Chemistry: The aldehyde can be converted into an azide or an alkyne, enabling its use in Huisgen cycloaddition or "click chemistry" reactions. mdpi.com For example, reduction of the aldehyde to an alcohol, followed by conversion to an alkyl halide and then an azide, prepares the core for reaction with a terminal alkyne-containing molecule to form a stable triazole linker. This is a highly efficient method for creating molecular hybrids. mdpi.com

These hybridization strategies allow for the exploration of vast chemical space and the potential discovery of novel compounds with enhanced or new biological activities by synergistically combining the properties of the indole core with other pharmacophores.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) for Geometrical Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For a molecule like 6-Chloro-1-propyl-1H-indole-3-carbaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation. researchgate.netresearchgate.net

These calculations also yield important energetic information. For instance, the heat of formation can be calculated to assess the thermodynamic stability of the molecule. Studies on related indole (B1671886) derivatives have successfully used DFT to calculate heats of formation, providing a basis for comparing the stability of different substituted indoles. The optimization process finds the geometry that corresponds to a minimum on the potential energy surface, which is crucial for subsequent analyses. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine how electrons are distributed among various energy levels or orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For substituted indoles, the distribution of HOMO and LUMO orbitals can reveal which parts of the molecule are most likely to be involved in electron transfer processes. researchgate.net For example, in many aromatic compounds, the HOMO and LUMO are often localized on the ring systems. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
Geometrical Optimization Predicts the most stable 3D structure of the molecule.
Heat of Formation Indicates the thermodynamic stability of the compound.
HOMO Energy Relates to the electron-donating ability of the molecule.
LUMO Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mode and affinity of a potential drug candidate.

For a compound like this compound, docking studies would involve placing the molecule into the active site of a target protein. The process calculates the binding energy, which provides an estimate of the strength of the interaction. Studies on other indole derivatives have shown that they can act as inhibitors for various enzymes, and docking has been instrumental in elucidating their mechanism of action. researchgate.net The specific substitutions on the indole ring, such as the 6-chloro and 1-propyl groups, would significantly influence its binding interactions.

In Silico Approaches for Compound Design and Prediction of Activity

In silico methods refer to computational approaches used to design new compounds and predict their biological activity. These techniques can screen large virtual libraries of molecules to identify promising candidates for further investigation, thereby saving time and resources.

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, can be performed computationally. For this compound, modifications to the propyl chain, the position of the chloro group, or the carbaldehyde functional group could be modeled to predict how these changes would affect its activity against a specific biological target.

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is often governed by its physicochemical properties, which can be reliably predicted using computational tools. Properties such as lipophilicity (logP), solubility, and molecular weight are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, various software can calculate these properties. For instance, the XLogP3 value, a measure of lipophilicity, can be computationally estimated. nih.gov Other important descriptors include the number of hydrogen bond donors and acceptors, and the polar surface area, all of which influence how the molecule interacts with biological membranes and target proteins.

Table 2: Predicted Physicochemical Properties for a Related Compound (6-Chloro-1H-indole-3-carbaldehyde)

PropertyPredicted ValueReference
Molecular Formula C9H6ClNO nih.gov
Molecular Weight 179.60 g/mol nih.gov
XLogP3 2.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Polar Surface Area 32.9 Ų nih.gov

Note: This data is for the related compound 6-Chloro-1H-indole-3-carbaldehyde and is provided for illustrative purposes.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Studies on Cellular Models

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

No published studies were identified that evaluated the antiproliferative or cytotoxic effects of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde on any cancer cell lines. While other indole (B1671886) derivatives, such as indole-6-carboxylic acid derivatives, have been assessed for cytotoxicity against lines like HCT-116 and HeLa, this data is not applicable to the target compound. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

There is no available research on whether this compound induces apoptosis or modulates the cell cycle in cancer cells. Studies on different, related indole structures have shown activities such as cell cycle arrest and induction of apoptosis, but these findings are specific to the molecules tested and cannot be attributed to this compound. nih.govnih.govnih.gov

Antimicrobial Evaluations (Antibacterial, Antifungal, Antiviral, Antitubercular)

No specific antimicrobial, antifungal, antiviral, or antitubercular activity data has been published for this compound. The broader class of indole-3-aldehyde hydrazide/hydrazone derivatives has been evaluated for activity against various bacteria and fungi, but this does not provide specific information for the compound . nih.govresearchgate.net

Anti-inflammatory and Analgesic Activity Screening

Screening results for the anti-inflammatory and analgesic properties of this compound are not available in the reviewed literature. While various indole derivatives are known to possess anti-inflammatory and analgesic potential, specific tests on this compound have not been reported. nih.govbibliotekanauki.pl

Antioxidant Activity Assessment

There are no published assessments of the antioxidant activity of this compound. Methodologies such as DPPH free radical scavenging assays and lipid peroxidation inhibition assays have been used to evaluate other novel indole-3-carboxaldehyde analogues, but not this specific molecule. nih.gov

In Vivo Studies Using Preclinical Animal Models (Excluding Clinical Data)

There is currently no available scientific literature detailing in vivo studies conducted on this compound in preclinical animal models.

Evaluation of Biological Responses in Relevant Organ Systems

No data has been published regarding the evaluation of biological responses to this compound in any organ system of preclinical animal models.

Pharmacokinetic Studies (e.g., absorption, distribution, metabolism, excretion, excluding dosage)

Information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any biological system is not present in the reviewed scientific literature.

Mechanistic Investigations of Intestinal Epithelial Function Modulation

There are no published mechanistic studies investigating how this compound may modulate the function of the intestinal epithelium.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitution at the Indole (B1671886) Core on Biological Potency

Substituents on the indole ring are pivotal in modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets. researchgate.net

The presence of a halogen atom at the C-6 position of the indole ring is a critical determinant of biological activity. Halogenation, in general, can profoundly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. nih.gov In many classes of bioactive compounds, the introduction of a chlorine atom enhances potency. For instance, in the 1-phenylbenzazepine series, a 6-chloro functional group has been shown to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.comcuny.edu

For indole derivatives, halogenation is a common strategy to increase bioactivity. researchgate.net Marine organisms, for example, produce a vast number of halogenated indole alkaloids with significant biological properties. nih.gov The chlorine atom at position 6 in 6-Chloro-1-propyl-1H-indole-3-carbaldehyde likely contributes to its activity profile by altering the electron distribution of the indole ring and enhancing its ability to form key interactions, such as halogen bonds, with target proteins. Studies on related carbazole (B46965) derivatives have also shown that a 6-chloro substituent is a key feature in compounds designed for antimicrobial activity. mdpi.com

Table 1: Impact of Halogenation on Biological Activity of Indole Scaffolds

Position Halogen Observed Effect on Activity Reference Scaffold Class
6 Chlorine Enhances D1R affinity 1-Phenylbenzazepines mdpi.comcuny.edu
Various Bromine Often significantly increases biological activity Marine Indole Alkaloids nih.gov

Beyond halogenation at C-6, other substituents on the indole's benzene (B151609) ring can fine-tune biological activity. For example, hydroxylation of the indole core, as seen in derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), is a key modification in plant defense metabolites. researchgate.netnih.gov The position of these substituents is crucial; for instance, 5-hydroxy and 6-hydroxy indole derivatives have been identified as major bioactive compounds in certain plant species. researchgate.netnih.gov The introduction of electron-donating or electron-withdrawing groups at various positions can modulate the molecule's interaction with its biological target, leading to either enhanced or diminished activity.

Significance of N-Alkylation (Propyl Group) for Activity Modulation

Alkylation at the N-1 position of the indole ring is a fundamental strategy for modifying the biological and physicochemical properties of indole derivatives. researchgate.net The nitrogen atom of the indole ring is a key site for forming interactions with biological molecules. researchgate.net Substituting the N-H proton with an alkyl group, such as the propyl group in this compound, can have several important consequences:

Increased Lipophilicity: The addition of an alkyl chain increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Elimination of Hydrogen Bond Donor: Replacing the N-H with an N-alkyl group removes a hydrogen bond donor site, which can be critical for altering the binding mode and selectivity of the compound for its target.

The synthesis of N-substituted indoles is a well-established field, with various methods developed to introduce diverse alkyl and aryl groups at this position to explore SAR. researchgate.netrsc.org Research has shown that N-1 substituted indoles are crucial components for a wide range of physiologically active molecules. researchgate.net

Table 2: General Effects of N-Alkylation on Indole Derivatives

Modification Property Affected Potential Biological Outcome
N-H to N-Alkyl (e.g., Propyl) Increased Lipophilicity Improved membrane permeability
N-H to N-Alkyl Steric Hindrance Altered binding conformation and selectivity

Contribution of the Carbaldehyde Moiety and its Derivatives to Activity

The carbaldehyde group at the C-3 position is a versatile functional group that is central to the biological activity of indole-3-carbaldehyde and its analogues. researchgate.net This aldehyde moiety is not merely a passive structural element; it is a reactive handle that can participate in crucial interactions and serve as a precursor for a wide array of derivatives. researchgate.net

Indole-3-carbaldehyde itself is a biologically active metabolite of tryptophan that can act as an agonist at the aryl hydrocarbon receptor (AhR). nih.govwikipedia.org The carbonyl group is a key pharmacophoric feature, capable of forming hydrogen bonds and other electrostatic interactions within a receptor's binding pocket.

Furthermore, the aldehyde group can be readily transformed into other functional groups, leading to libraries of new compounds with diverse biological activities. researchgate.net Common derivatizations include:

Schiff Bases: Condensation with various amines yields Schiff bases, which have been extensively studied for their antimicrobial properties. researchgate.net

Thiosemicarbazones: Reaction with thiosemicarbazides produces thiosemicarbazone derivatives, known for their antioxidant and enzyme inhibitory activities. aku.edu.tr

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid), another class of bioactive indolic compounds. researchgate.netwikipedia.org

Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions (e.g., Aldol, Knoevenagel) to create more complex structures, such as indolylchalcones, which have shown potential as antitumor agents. researchgate.netresearchgate.net

Exploration of Bioisosteric Replacements in this compound Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. researchgate.net This approach is used to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity while retaining the desired biological activity. mdpi.com For analogues of this compound, several key moieties could be considered for bioisosteric replacement.

Carbaldehyde Replacements: The aldehyde group could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors. Potential bioisosteres include a nitrile (-CN), a ketone (-COR), or various heterocyclic rings like oxadiazoles (B1248032) or triazoles. The choice of replacement would depend on the specific interactions the aldehyde group makes with its target.

Indole Core Replacements: While maintaining the core indole structure is often key, in some cases, the indole ring itself can be replaced by other bicyclic heteroaromatic systems like benzofuran, benzothiophene, or azaindoles. This strategy was employed in the development of a potent PI3Kδ inhibitor, where the indole scaffold was successfully replaced. researchgate.netnih.gov

Chlorine Replacements: The chlorine atom could be substituted with other halogens (e.g., Bromine, Fluorine) or small, lipophilic groups like a trifluoromethyl (-CF3) or a methyl (-CH3) group to fine-tune the electronic and steric properties at the C-6 position.

Design Principles for Enhancing Specific Biological Activities

Based on the SAR principles discussed, a rational design approach can be formulated to optimize the biological activity of analogues related to this compound. Key strategies include:

Systematic Halogen Modification: Synthesize a series of analogues with different halogens (F, Br, I) at the C-6 position to determine the optimal halogen for potency and selectivity. Additionally, exploring other positions on the benzene ring for halogenation could yield compounds with novel activity profiles.

Varying the N-1 Substituent: Explore a range of N-alkyl groups with varying chain lengths, branching, and cyclic structures to probe the steric and lipophilic requirements of the target's binding pocket. Introducing functional groups into the alkyl chain could also provide additional interaction points.

Derivatization of the C-3 Carbaldehyde: Utilize the reactivity of the aldehyde to generate libraries of derivatives (e.g., oximes, hydrazones, Schiff bases, chalcones) to explore new chemical space and identify compounds with improved or different biological activities.

Bioisosteric Replacement: Rationally replace the carbaldehyde, chlorine, and even the indole core with known bioisosteres to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability, while maintaining or enhancing the primary biological activity. For instance, introducing nitrogen atoms into the core structure can add hydrogen bond donors and acceptors, potentially improving target engagement. mdpi.com

Mechanistic Investigations of Biological Interactions

Molecular Target Identification and Validation

The identification of specific molecular targets is a foundational step in understanding the pharmacological profile of a compound. For derivatives of indole-3-carbaldehyde, this involves a range of biochemical and cellular assays.

While direct receptor binding data for 6-Chloro-1-propyl-1H-indole-3-carbaldehyde is limited, studies on related indole (B1671886) structures reveal potential interactions.

Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde (IAld), a closely related metabolite, is a known ligand for the Aryl Hydrocarbon Receptor (AhR) mdpi.comnih.govnih.gov. Activation of AhR by IAld has been shown to initiate signaling cascades that influence intestinal immunity and homeostasis mdpi.comnih.gov. For instance, IAld treatment can increase AhR protein expression levels in intestinal epithelial cells, which is linked to anti-inflammatory effects mdpi.com.

Cannabinoid Receptors: The position of the chloro-substituent on the indole ring is critical for receptor affinity. Studies on chloroindole analogues of synthetic cannabinoids demonstrated that substitutions at the 6- and 7-positions of the indole core retain high binding affinity for the human CB1 receptor. Conversely, substitutions at the 5-position have been found to be detrimental to binding mdpi.com. This suggests that the 6-chloro substitution in this compound may be favorable for interaction with certain receptors like CB1.

Derivatives of indole-3-carbaldehyde have been evaluated for their ability to inhibit various enzymes, indicating potential therapeutic applications.

Urease Inhibition: A series of N-substituted indole-3-carbaldehyde oxime derivatives were tested for their inhibitory activity against the urease enzyme, which is implicated in infections by Helicobacter pylori. Several of these compounds demonstrated potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea.

CompoundTarget EnzymeIC50 (mM)Reference Inhibitor (Thiourea) IC50 (mM)
Indole-3-carbaldehyde oxime derivative 8Urease0.0516 ± 0.00350.2387 ± 0.0048
Indole-3-carbaldehyde oxime derivative 9Urease0.0345 ± 0.00080.2387 ± 0.0048

Mitochondrial Enzyme Inhibition: Indole-3-carboxaldehyde has been shown to hamper the growth of the fungus Fusarium solani by suppressing the activity of mitochondrial electron transport chain complex I. This disruption impedes the clearance of reactive oxygen species (ROS), leading to fungal cell death.

Cytochrome P450 Inhibition: The enzyme Cytochrome P450 2A6 (CYP2A6) can hydroxylate indole compounds. A study using 4-chloroindole as a substrate for CYP2A6 identified key amino acid residues involved in its catalytic activity, demonstrating that chloroindoles are recognized and metabolized by this enzyme family nih.gov.

A significant area of investigation for indole-based compounds is the inhibition of protein-protein interactions (PPIs) that are crucial in disease pathology. The interaction between the MDM2 protein and the p53 tumor suppressor is a key target in cancer therapy.

Inhibitors based on a 6-chloroindole (B17816) scaffold have been specifically designed to disrupt the MDM2-p53 interaction. These compounds bind to MDM2 with high affinity, preventing it from targeting p53 for degradation. Unlike other antagonists that mimic three key amino acids of p53 (Phe19, Trp23, and Leu26), these 6-chloroindole inhibitors induce a distinct conformational state in MDM2, creating an additional hydrophobic pocket. This results in a four-point binding mode that extends the interaction interface, providing a novel and efficient strategy for developing MDM2-p53 association inhibitors.

Elucidation of Signaling Pathway Modulations

Beyond direct target binding, it is crucial to understand how these interactions translate into changes in cellular signaling pathways.

Apoptosis Induction: Chloroindole derivatives have been identified as potent inducers of apoptosis. A study on 5-chloro-indole-2-carboxamides found they could initiate the apoptotic cascade in pancreatic cancer cells. These compounds acted as significant activators of caspase-3, a key executioner enzyme in apoptosis, demonstrating levels of activation higher than the reference compound staurosporine nih.gov.

CompoundCell LineCaspase-3 Activation (pg/mL)Reference (Staurosporine) Activation (pg/mL)
Compound 5f (a 5-chloro-indole derivative)Panc-1 (Pancreatic Cancer)560.2 ± 5.0503.2 ± 4.0
Compound 5g (a 5-chloro-indole derivative)Panc-1 (Pancreatic Cancer)542.5 ± 5.0503.2 ± 4.0

ROS Generation and Inflammasome Inhibition: Indole-3-carboxaldehyde (IAld) has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) mdpi.com. This reduction in oxidative stress, in turn, prevents the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the inflammatory response mdpi.com.

The modulation of signaling pathways ultimately results in changes in gene and protein expression. Studies on indole-3-carboxaldehyde (ICA) have revealed its significant impact on various cellular components.

Lipid Metabolism and Inflammation: In macrophages, ICA treatment was found to upregulate the expression of miR-1271-5p, which in turn downregulated its target, histone deacetylase 9 (HDAC9) nih.gov. This cascade led to an increased expression of ATP binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux, and a decrease in inflammatory markers nih.gov.

Intestinal Barrier Function: ICA enhances intestinal barrier function by up-regulating the expression of tight-junction proteins frontiersin.org. In studies using intestinal epithelial cells, ICA treatment significantly increased the protein expression levels of Zonula occludens-1 (ZO-1) and occludin mdpi.comfrontiersin.org.

Cell Proliferation: Through its action on the Aryl Hydrocarbon Receptor (AHR), ICA can influence cell proliferation. Treatment with ICA has been observed to up-regulate the expression of AHR as well as the proliferation markers Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1 in intestinal epithelial cells frontiersin.org.

Gene Expression: At the gene level, analysis via real-time polymerase chain reaction (qPCR) has shown that indole-3-carboxaldehyde can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme associated with inflammatory responses mdpi.com.

Structure-Based Drug Design Approaches

Extensive research into the chemical space of indole-3-carboxaldehyde derivatives has highlighted their potential as versatile scaffolds in drug discovery. The core structure allows for modifications at various positions, including halogenation of the benzene (B151609) ring and alkylation of the indole nitrogen, which can significantly influence the compound's biological activity. nih.gov These modifications are central to the principles of structure-based drug design, where compounds are developed to interact with specific biological targets. nih.govresearchgate.net

While the broader class of indole-3-carboxaldehydes has been the subject of numerous studies, including synthesis, biological evaluation, and in silico modeling, specific research on This compound is not available in the reviewed scientific literature.

Structure-based drug design typically involves techniques such as molecular docking to predict the binding affinity and interaction of a ligand with the active site of a target protein. nih.govresearchgate.netmdpi.com For many indole derivatives, this approach has been used to explore potential mechanisms of action, for instance, as enzyme inhibitors. mdpi.com The indole scaffold is a common feature in molecules designed to target various biological pathways, and derivatives have been investigated for a wide range of activities including antimicrobial and anticancer properties. nih.govderpharmachemica.comresearchgate.net

However, no specific molecular docking studies, binding affinity data, or detailed mechanistic investigations pertaining to the interaction of this compound with any biological target have been published. The general strategy for designing bioactive indole compounds involves synthesizing a library of analogues with systematic structural variations to establish structure-activity relationships (SAR). nih.govderpharmachemica.com This process would typically include variations of substituents on the indole ring system.

Although the synthesis of N-alkylated indole-3-carbaldehydes is a known chemical transformation, the specific compound this compound and its engagement in structure-based drug design efforts remain undocumented in publicly accessible research. Therefore, a data table detailing its specific interactions or research findings cannot be generated at this time.

Strategic Applications Beyond Direct Therapeutics

6-Chloro-1-propyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Building Block

The chemical architecture of this compound, characterized by the indole (B1671886) nucleus, a chlorine substituent at the 6-position, a propyl group at the 1-position, and a carbaldehyde at the 3-position, renders it a highly adaptable intermediate in organic synthesis. ontosight.airesearchgate.net The aldehyde functional group is particularly amenable to a variety of chemical transformations, including condensations, oxidations, reductions, and cycloadditions, providing a gateway to a multitude of more complex molecular structures. researchgate.netekb.eg

The presence of the N-propyl group is significant as N-alkylation of the indole ring is a common strategy to modify the electronic properties and solubility of the molecule, which can influence its reactivity and the properties of the resulting derivatives. mdpi.comrsc.orgresearchgate.net The 6-chloro substituent also plays a crucial role in modulating the electron density of the indole ring, which can affect the regioselectivity of further reactions.

Precursor for Complex Heterocyclic Systems

Indole-3-carbaldehyde and its derivatives are well-established precursors for the synthesis of diverse and complex heterocyclic systems. researchgate.netekb.eg The aldehyde group can readily participate in reactions to form new rings, leading to the construction of fused heterocyclic systems or molecules with multiple heterocyclic components. For instance, condensation reactions with compounds containing active methylene (B1212753) groups or amines can yield a variety of structures, including but not limited to pyridines, pyrimidines, and diazepines. scirp.org

While specific examples for the 1-propyl derivative are not extensively documented in publicly available literature, the general reactivity of N-alkylated indole-3-carbaldehydes suggests its utility in multicomponent reactions, which are efficient processes for generating molecular complexity from simple starting materials. researchgate.net These reactions can lead to the rapid assembly of intricate molecular scaffolds that are of interest in drug discovery and other areas of chemical research.

Intermediate in Agrochemical Synthesis

The indole scaffold is a recurring motif in agrochemicals, and derivatives of indole-3-carboxylic acid have been investigated for their herbicidal activity. nih.gov These compounds can act as mimics of the plant hormone auxin, disrupting normal plant growth processes. The synthesis of such indole-based herbicides often requires functionalized indole intermediates.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. escholarship.org Indole derivatives are frequently used as scaffolds for fluorescent probes due to their intrinsic photophysical properties. mdpi.com The indole ring system can act as a fluorophore, and its emission properties can be sensitive to the local environment, making it suitable for developing sensors for pH, ions, or other small molecules. mdpi.com

The aldehyde group of this compound provides a convenient handle for attaching other functional groups, such as recognition elements for a specific biological target or moieties that can modulate the probe's fluorescence. For example, it can be converted into a Schiff base by reaction with a primary amine, a common strategy for linking different molecular components. While specific probes based on this exact molecule are not detailed in the literature, the general principles of probe design strongly support its potential in this area.

Applications in Materials Science (e.g., Organic Solar Cells, Optical Chromophores)

The electronic and optical properties of indole-containing compounds have led to their investigation in materials science. rsc.org Indole derivatives can act as electron donors in donor-acceptor chromophores, which are molecules with interesting nonlinear optical (NLO) properties. rsc.orgnih.gov These materials have potential applications in technologies such as optical data storage and telecommunications.

The structure of this compound, with its electron-rich indole core, is conducive to the design of such chromophores. The aldehyde group can be used to introduce strong electron-accepting groups, creating a "push-pull" system that enhances the NLO response. The N-propyl and 6-chloro substituents can be used to modify the material's properties, such as its solubility, thermal stability, and transparency. nih.govacs.org While specific applications in organic solar cells are not documented, the general utility of indole derivatives as components of organic electronic materials suggests this as a potential area of exploration.

Role in Catalyst Design and Ligand Development

In the field of catalysis, indole-based ligands have been shown to be effective in a variety of transition metal-catalyzed reactions. nih.govnih.govbohrium.commdpi.com The indole scaffold can be incorporated into larger ligand structures, where it can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. nih.gov

The aldehyde functionality of this compound offers a straightforward route to the synthesis of such ligands. For example, it can be used to prepare Schiff base ligands or be converted into other functional groups that can coordinate to a metal. The N-propyl group can provide steric bulk, which can be advantageous in certain catalytic applications, while the 6-chloro substituent can modify the electronic properties of the ligand. The development of new catalysts is a continuous effort in chemistry, and versatile building blocks like this compound are valuable tools in this endeavor. acs.org

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde is foundational to any further investigation. While standard methods for indole (B1671886) synthesis exist, future research should focus on developing novel, efficient, and environmentally sustainable pathways.

A plausible synthetic route involves a two-step process: the formylation of 6-chloroindole (B17816) followed by N-alkylation. The initial formylation is commonly achieved via the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide. orgsyn.org Subsequent N-alkylation of the resulting 6-chloro-1H-indole-3-carbaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a base would yield the target compound.

Future research should aim to optimize these steps and explore greener alternatives. This includes investigating the use of milder catalysts, recyclable reagents, and alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. The development of one-pot synthesis methods, where formylation and N-alkylation occur in a single reaction vessel, would also significantly improve efficiency and reduce waste.

Synthetic Strategy Description Potential Improvements & Sustainable Approaches
Two-Step Synthesis 1. Vilsmeier-Haack formylation of 6-chloroindole. 2. N-alkylation of 6-chloro-1H-indole-3-carbaldehyde with a propyl halide.Use of ionic liquids as recyclable solvents; microwave-assisted reactions to reduce time and energy; exploring milder and non-toxic bases for alkylation.
One-Pot Synthesis A sequential addition of reagents to achieve formylation and N-alkylation in a single reaction vessel without isolating the intermediate.Development of novel catalytic systems that can facilitate both reactions; optimization of reaction conditions to maximize yield and purity.
Flow Chemistry Continuous synthesis using microreactors, allowing for precise control over reaction parameters, improved safety, and easier scalability.Designing a flow-based system for the multi-step synthesis, potentially integrating purification steps.

Deeper Mechanistic Insights into Biological Activities

Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net The specific substitutions on this compound suggest it could be a promising candidate for various therapeutic applications. The electron-withdrawing nature of the 6-chloro substituent and the lipophilic 1-propyl group could significantly influence its interaction with biological targets.

Initial research should involve broad-spectrum screening of the compound against various cell lines and microbial strains to identify potential bioactivities. Once a promising activity is identified, deeper mechanistic studies are crucial. For instance, if anticancer activity is observed, research should focus on identifying the specific cellular pathways affected, such as apoptosis, cell cycle regulation, or angiogenesis. Techniques like transcriptomics, proteomics, and specific enzyme inhibition assays can provide a detailed understanding of its mechanism of action. It is known that indole-3-carbaldehyde itself can affect mitochondrial function in fungi, suggesting a potential target for antimicrobial activity. mdpi.com

Potential Biological Activity Proposed Investigation Methods Rationale
Anticancer In vitro screening against a panel of cancer cell lines (e.g., NCI-60); cell cycle analysis; apoptosis assays (e.g., Annexin V); Western blotting for key signaling proteins.The indole scaffold is present in many anticancer agents. researchgate.net The chloro and propyl groups can enhance cell membrane permeability and target engagement.
Antimicrobial (Antibacterial/Antifungal) Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi; biofilm inhibition assays; electron microscopy to study morphological changes.Indole derivatives have shown significant antimicrobial potential. researchgate.net The compound could disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Assays to measure inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell models like LPS-stimulated macrophages.Many indole alkaloids exhibit anti-inflammatory effects. researchgate.net The compound could target enzymes like cyclooxygenase (COX) or signaling pathways like NF-κB.
Antiviral Screening against a range of viruses; viral replication assays; enzyme inhibition assays for viral proteases or polymerases.The indole core is a feature in some antiviral compounds. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, in silico modeling can predict its biological activities, guide the synthesis of more potent analogues, and elucidate its mechanism of action at a molecular level.

Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of known biological targets (e.g., protein kinases, tubulin, microbial enzymes). These predictions can help prioritize which biological activities to investigate experimentally.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of related analogues are synthesized and tested. QSAR can identify the key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that correlate with biological activity, providing a roadmap for designing new compounds with improved potency and selectivity. Molecular dynamics (MD) simulations can also be used to study the stability of the compound-protein complex over time, providing deeper insights into the binding interactions.

Development of Targeted Analogues with Enhanced Selectivity

Based on initial biological screening and computational modeling, a focused effort to synthesize and evaluate analogues of this compound can be initiated. The goal is to improve target potency and selectivity while minimizing off-target effects. The indole-3-carbaldehyde scaffold is a versatile precursor for creating diverse chemical libraries. researchgate.net

Systematic modifications can be made to all three key positions of the molecule:

The 1-propyl group: The length and branching of the alkyl chain can be varied to probe hydrophobic interactions with the target protein. Introducing functional groups (e.g., hydroxyl, amino) to the chain could create new hydrogen bonding opportunities.

The 6-chloro group: This can be replaced with other halogens (F, Br, I) to modulate electronic effects and binding interactions. Other substituents, such as methoxy (B1213986) or trifluoromethyl groups, could also be explored.

The 3-carbaldehyde group: This reactive aldehyde is an excellent handle for derivatization. It can be converted into Schiff bases, oximes, hydrazones, or reduced to an alcohol, providing access to a wide range of compounds with different physicochemical properties and biological activities. researchgate.net

Position of Modification Proposed Analogues Objective
N1-Position Replace propyl with ethyl, butyl, isopropyl, cyclopropylmethyl, or benzyl (B1604629) groups.To optimize hydrophobic interactions and steric fit within the binding pocket.
C6-Position Replace chloro with fluoro, bromo, methoxy, or trifluoromethyl groups.To fine-tune electronic properties, lipophilicity, and metabolic stability.
C3-Position Convert the aldehyde to Schiff bases (with various amines), oximes, hydrazones, or a hydroxymethyl group.To explore new interactions with the target and modify properties like solubility and bioavailability.

Investigation of Alternative Research Applications (Non-Clinical)

Beyond its potential clinical applications, the unique structure of this compound makes it a candidate for various non-clinical applications.

Agrochemicals: Many heterocyclic compounds are used as fungicides, herbicides, or insecticides. The compound could be screened for its potential to control plant pathogens or regulate plant growth. Indole-3-carboxaldehyde has been shown to be effective against root rot in certain plants. mdpi.com

Materials Science: The indole ring is an interesting building block for functional organic materials. The compound could be used as a precursor for synthesizing novel dyes, fluorescent probes, or organic semiconductors. Its reactivity at the aldehyde position allows for easy incorporation into larger polymeric structures.

Chemical Probes: If the compound is found to bind selectively to a specific protein, it could be developed into a chemical probe. By attaching a fluorescent tag or a biotin (B1667282) label, such a probe could be used to study the function and localization of its target protein within cells. ontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.